4-(4-Methoxybenzyloxy)-3-bromobenzaldehyde
Overview
Description
4-(4-Methoxybenzyloxy)-3-bromobenzaldehyde is an organic compound that features a bromine atom, a methoxy group, and a benzyloxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxybenzyloxy)-3-bromobenzaldehyde typically involves the bromination of 4-(4-Methoxybenzyloxy)benzaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chlorobenzene . The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted benzaldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products:
Oxidation: 4-(4-Methoxybenzyloxy)-3-bromobenzoic acid.
Reduction: 4-(4-Methoxybenzyloxy)-3-bromobenzyl alcohol.
Substitution: 4-(4-Methoxybenzyloxy)-3-methoxybenzaldehyde.
Scientific Research Applications
4-(4-Methoxybenzyloxy)-3-bromobenzaldehyde is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzyloxy)-3-bromobenzaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The aldehyde group can participate in various redox reactions, altering its oxidation state and forming different functional groups.
Comparison with Similar Compounds
- 4-(4-Methoxybenzyloxy)benzaldehyde
- 4-(4-Methoxybenzyloxy)-3-chlorobenzaldehyde
- 4-(4-Methoxybenzyloxy)-3-fluorobenzaldehyde
Comparison:
4-(4-Methoxybenzyloxy)benzaldehyde: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
4-(4-Methoxybenzyloxy)-3-chlorobenzaldehyde: Chlorine is less reactive than bromine, leading to different reactivity patterns.
4-(4-Methoxybenzyloxy)-3-fluorobenzaldehyde: Fluorine is highly electronegative, affecting the compound’s electronic properties and reactivity.
4-(4-Methoxybenzyloxy)-3-bromobenzaldehyde stands out due to the presence of the bromine atom, which makes it highly reactive in substitution reactions, providing a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
3-bromo-4-[(4-methoxyphenyl)methoxy]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-13-5-2-11(3-6-13)10-19-15-7-4-12(9-17)8-14(15)16/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNFUAVPGYSFQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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